molecular formula C22H17ClN2O3 B11451703 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

Cat. No.: B11451703
M. Wt: 392.8 g/mol
InChI Key: WITYBURTMIZREK-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide typically involves the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a methoxyphenyl and chloromethylbenzamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-13-7-9-15(16(23)11-13)21(26)24-18-12-14(8-10-19(18)27-2)22-25-17-5-3-4-6-20(17)28-22/h3-12H,1-2H3,(H,24,26)

InChI Key

WITYBURTMIZREK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Cl

Origin of Product

United States

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